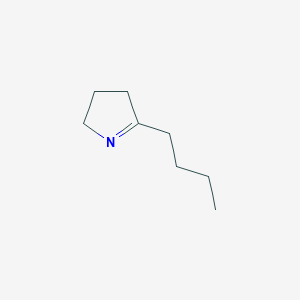

5-Butyl-3,4-dihydro-2H-pyrrole

Description

Significance of Pyrroline (B1223166) Ring Systems in Organic Chemistry

The pyrroline, or dihydropyrrole, ring is a privileged scaffold in organic and medicinal chemistry. researchgate.net These five-membered nitrogen-containing heterocycles are core components of numerous biologically active compounds and natural alkaloids. tandfonline.com The significance of the pyrroline ring system stems from several key aspects:

Natural Products and Bioactivity: The pyrrolidine (B122466) and pyrroline skeletons are found in a vast array of natural products, including many alkaloids with significant pharmacological properties. beilstein-journals.org The metabolic intermediate, 3,4-dihydro-2H-pyrrole-2-carboxylic acid, is crucial in the biosynthesis and degradation of the amino acid proline. mdpi.com Derivatives of pyrrolines are known to exhibit a wide range of biological activities. tandfonline.com

Synthetic Versatility: Pyrrolines are valuable intermediates in organic synthesis. researchgate.netresearchgate.net Their structure allows for further chemical transformations to create more complex nitrogen-containing molecules, including the fully saturated pyrrolidines and the aromatic pyrroles. nih.gov The double bond and the nitrogen atom provide reactive sites for various chemical modifications.

Structural Importance: The non-planar, three-dimensional structure of the pyrroline ring is a key feature that medicinal chemists utilize to explore chemical space when designing new drug candidates. mdpi.com The ability to introduce substituents at various positions on the ring with specific stereochemistry allows for the fine-tuning of a molecule's interaction with biological targets like enzymes and receptors. rsc.org

Structural Classification and Nomenclature of Dihydro-2H-pyrroles

Pyrrolines are dihydrogenated derivatives of the aromatic compound pyrrole (B145914). Depending on the position of the double bond within the five-membered ring, there are three structural isomers. researchgate.netwikipedia.org

1-Pyrroline (B1209420) (3,4-dihydro-2H-pyrrole): This isomer possesses a cyclic imine functional group, with the double bond located between the nitrogen (position 1) and a carbon atom (position 2 or 5). The systematic IUPAC name for this structure is 3,4-dihydro-2H-pyrrole. 5-Butyl-3,4-dihydro-2H-pyrrole belongs to this class.

2-Pyrroline (2,3-dihydro-1H-pyrrole): In this isomer, the double bond is between two carbon atoms (C2 and C3), and it is a cyclic amine.

3-Pyrroline (2,5-dihydro-1H-pyrrole): This isomer also features a carbon-carbon double bond (between C3 and C4) and is a cyclic amine.

The nomenclature precisely defines the structure. For the title compound, "5-Butyl" indicates the substituent at position 5. "3,4-dihydro" specifies that positions 3 and 4 are saturated with hydrogen atoms. "2H-pyrrole" signifies that position 2 of the pyrrole ring carries an indicated hydrogen, which, combined with the other descriptors, defines the 1-pyrroline isomer.

Table 1: Isomers of Pyrroline

| Isomer Name | Systematic Name | Class | Structure |

|---|---|---|---|

| 1-Pyrroline | 3,4-dihydro-2H-pyrrole | Cyclic Imine | C1CC=NC1 |

| 2-Pyrroline | 2,3-dihydro-1H-pyrrole | Cyclic Amine | C1C=CCN1 |

| 3-Pyrroline | 2,5-dihydro-1H-pyrrole | Cyclic Amine | C1=CCN1 |

Historical Context of Dihydro-2H-pyrrole Research

The study of pyrrole and its derivatives dates back to the 19th century, with the Paal-Knorr synthesis, first reported in 1884, providing a foundational method for creating these heterocyclic rings from 1,4-dicarbonyl compounds. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-diketone with ammonia (B1221849) or a primary amine to form a pyrrole, and its principles can be adapted for pyrroline synthesis. organic-chemistry.orgalfa-chemistry.com

While the foundational chemistry is over a century old, research into specifically substituted pyrrolines, such as 5-alkyl-3,4-dihydro-2H-pyrroles, is a more contemporary field. The development of modern synthetic methodologies has driven much of this interest. For instance, novel methods for synthesizing 5-substituted 3,4-dihydro-2H-pyrroles, like the iodide ion-induced ring expansion of N-vinyl aziridines, were developed more recently to create diverse libraries of these compounds for further study. beilstein-journals.orgnih.gov These newer methods offer mild reaction conditions and the ability to introduce a wide variety of substituents, expanding the scope and accessibility of these important chemical scaffolds. researchgate.netnih.gov

Table 2: Properties of this compound (and related compounds)

| Property | Value/Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| General Class | 1-Pyrroline, Cyclic Imine |

| Canonical SMILES | CCCCC1=NCCC1 |

| Physical State | Expected to be a liquid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-5-8-6-4-7-9-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIYEZQKXASQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339720 | |

| Record name | 5-Butyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64319-86-4 | |

| Record name | 5-Butyl-3,4-dihydro-2H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64319-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5 Butyl 3,4 Dihydro 2h Pyrrole and Its Analogues

Cyclization-Based Approaches for Dihydro-2H-pyrrole Core Formation

Reductive Cyclization Methodologies

Reductive cyclization of γ-nitro ketones represents a robust and versatile method for the synthesis of 3,4-dihydro-2H-pyrroles. This approach leverages readily available starting materials—ketones, aldehydes, and nitroalkanes—which undergo a sequence of reactions to form the γ-nitro ketone precursor. nih.govnih.govbsz-bw.de Subsequent hydrogenation and intramolecular cyclization yield the desired dihydropyrrole ring system. nih.govnih.govbsz-bw.de

A key aspect of this methodology is the choice of catalyst for the reductive cyclization step. While various reducing agents have been explored, a highly active and selective nickel-on-silica (Ni/SiO2) catalyst has proven particularly effective. nih.gov This heterogeneous catalyst, identified from a library of 24 earth-abundant metal catalysts, demonstrates excellent tolerance for various functional groups and efficiently hydrogenates aliphatic nitro compounds. nih.govnih.govbsz-bw.de The reaction typically proceeds under hydrogen pressure in a suitable solvent, such as acetonitrile, at elevated temperatures. nih.gov

For the synthesis of 5-butyl-3,4-dihydro-2H-pyrrole, the corresponding γ-nitro ketone precursor would be 1-nitroheptan-4-one. The general applicability of this method allows for the synthesis of a wide array of substituted 3,4-dihydro-2H-pyrroles with good to excellent yields. nih.govnih.govbsz-bw.de For instance, the synthesis of 3,5-diphenyl-3,4-dihydro-2H-pyrrole from 4-nitro-1,3-diphenylbutan-1-one (B3055018) using the Ni/SiO2 catalyst resulted in a 71% yield. nih.gov It has been noted that other reducing conditions can sometimes lead to the formation of pyrroline (B1223166) N-oxides as byproducts, but the use of specific systems like Zn/HCO2H-EtOH can be tailored to favor the desired pyrroline. researchgate.net

A one-pot, multi-step reaction sequence has also been described, starting with a Claisen-Schmidt condensation, followed by a Michael addition of nitromethane (B149229) to a chalcone, and concluding with reduction and intramolecular cyclization to afford substituted 3,4-dihydro-2H-pyrroles. researchgate.net This approach highlights the efficiency and atom economy of reductive cyclization strategies.

Cyclocondensation Reactions with α-Aminonitriles

The cyclocondensation of α-aminonitriles with α,β-unsaturated carbonyl compounds, or enones, provides a direct route to 3,4-dihydro-2H-pyrrole-2-carbonitriles. acs.orgbeilstein-journals.orgunipa.it This one-pot reaction sequence is a powerful tool for constructing the dihydropyrrole core with inherent functional handles for further elaboration. acs.orgbeilstein-journals.org

The reaction is typically effected by refluxing a mixture of the enone and an α-aminonitrile hydrochloride, such as aminoacetonitrile (B1212223) hydrochloride, in a solvent like pyridine. beilstein-journals.org The key mechanistic step is believed to be the thermal electrocyclization of a stabilized 2-azapentadienyl anion, which is formed through the condensation of the reactants and subsequent deprotonation. acs.orgbeilstein-journals.orgresearchgate.net

This methodology allows for the synthesis of a variety of 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles. acs.orgresearchgate.net While these products are kinetically stable, their 2-substituted analogues, derived from α-substituted α-aminonitriles, can be readily converted to the corresponding 2,3,5-trisubstituted pyrroles. acs.org The base-induced dehydrocyanation of the primary products to form pyrroles can be challenging due to the formation of a stable anion that is reluctant to undergo α-elimination of cyanide. beilstein-journals.org However, these dihydropyrrole-2-carbonitriles can serve as valuable intermediates for the synthesis of more complex heterocyclic systems, such as polysubstituted pyrrolizidines. acs.orgbeilstein-journals.org

An alternative approach involves the Michael addition of [(diphenylmethylene)amino]acetonitrile to α,β-unsaturated ketones under aqueous conditions, leading to the diastereoselective synthesis of substituted 2-amino-5-oxonitriles. researchgate.net Subsequent removal of the diphenylmethylene protecting group and in situ cyclization affords 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net

Ring Expansion Protocols (e.g., Aziridine Ring Expansion)

Ring expansion of activated aziridines presents a versatile and stereospecific strategy for the synthesis of 3,4-dihydro-2H-pyrroles. beilstein-journals.orgnih.govresearchgate.net This methodology is particularly useful for accessing diversely substituted pyrroline derivatives that can serve as key intermediates for other heterocyclic systems. nih.govresearchgate.net

One effective protocol involves the iodide ion-mediated ring expansion of N-vinylaziridines. beilstein-journals.orgresearchgate.net The synthesis of the N-vinylaziridine precursors is achieved through the nucleophilic displacement of a chloro atom from electron-poor activated 2-(1-alkyl/aryl/heteroaryl-1-chloromethylene)malonates by aziridine. beilstein-journals.org The subsequent ring expansion is performed under mild conditions by treating the N-vinylaziridines with anhydrous sodium iodide in acetone (B3395972) at room temperature, affording 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates in very good to excellent yields (81–93%). beilstein-journals.org

The kinetics of this ring expansion are influenced by the electronic and steric nature of the substituents on the α-carbon of the vinyl group. beilstein-journals.org The resulting diethyl 3,4-dihydro-5-phenyl-2H-pyrrole-4,4-dicarboxylate can undergo hydrolytic decarboxylation to yield 2-phenylpyrroline. beilstein-journals.org

Photocatalytic methods have also emerged for the ring expansion of aziridines. Visible-light-mediated ring-opening of aziridines can generate azomethine ylides, which then undergo [3+2] dipolar cycloadditions with various dipolarophiles, including alkenes, to yield pyrrolidine (B122466) derivatives. rsc.org In some cases, harsh conditions with high temperatures were traditionally required, but photocatalysis allows the reaction to proceed under milder conditions. rsc.org Copper-catalyzed stereospecific ring expansion of chiral vinyl aziridines has also been reported to produce dihydropyrroles with high enantiomeric excess. researchgate.net

Tandem Nucleophilic Cyclization for Spiro-Dihydro-2H-pyrroles

Tandem or cascade reactions offer an efficient approach to constructing complex molecular architectures, including spiro-dihydro-2H-pyrroles, in a single synthetic operation. niscair.res.inrasayanjournal.co.in These strategies often involve a sequence of intramolecular reactions that rapidly build molecular complexity from simpler starting materials.

One such method involves a one-pot synthesis starting from the Michael addition of Meldrum's acid to α,β-unsaturated ketones. niscair.res.inrasayanjournal.co.in The resulting adduct is converted to the corresponding oxime. Treatment of the crude oxime with p-toluenesulfonyl chloride in the presence of an excess of an organic base, such as triethylamine, does not yield the expected tosyloxime but instead directly produces a spiro-3,4-dihydro-2H-pyrrole through a tandem nucleophilic cyclization. niscair.res.inrasayanjournal.co.in This methodology is effective for synthesizing spiro-heterobicyclic compounds with alkyl and aryl substitutions on the five-membered ring. niscair.res.inrasayanjournal.co.in

Another powerful tandem strategy involves a palladium-catalyzed Narasaka–Heck cyclization/C–H activation cascade. nih.govrsc.orgnih.gov This reaction has been utilized to synthesize highly strained spirocyclobutane-pyrrolines. nih.gov More recently, this cascade has been extended to include a [4+2] annulation by trapping the spiropalladacycle intermediate with a C2 synthon, such as 2-chlorobenzoic acid or ethyl phenylpropiolate. nih.govrsc.org This allows for the regioselective synthesis of more diverse spirocyclic pyrrolines with a six-membered ring fused to the pyrroline core. nih.govrsc.org

Photochemical approaches have also been employed in tandem reactions to generate spiropyrrolines. Irradiation of enaminones can lead to a [2+2] cycloaddition with an alkene, followed by a retro-Mannich fragmentation of the resulting cyclobutane (B1203170) to form a Δ1-pyrroline in a stereodefined manner. acs.org

Dearomatization of Pyrrole (B145914) Systems to Access Dihydro-2H-pyrroles

Transition Metal-Catalyzed Dearomatization (e.g., Pd-catalyzed Arylation)

The dearomatization of aromatic compounds, including pyrroles, has emerged as a powerful strategy for the synthesis of three-dimensional molecules from flat aromatic precursors. rsc.org Transition metal-catalyzed dearomatization, particularly using palladium, offers an attractive and efficient route to dihydropyrrole systems. rsc.orgacs.orgnih.gov

Palladium(0)-catalyzed intramolecular dearomative arylation of 2-substituted pyrroles has been successfully employed to synthesize spironaphthalenepyrrole derivatives in good to excellent yields. rsc.orgrsc.orguq.edu.au This reaction involves the intramolecular coupling of a pyrrole ring with an appended aryl halide. The use of substrates linked by a malonate diester has been shown to result in excellent yields (87–93%). rsc.org

Furthermore, the palladium-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles provides a highly efficient route to chiral poly-substituted 2H-pyrroles. researchgate.net These reactions often exhibit high regioselectivity and enantioselectivity, affording products with a chiral quaternary carbon center. The resulting 2H-pyrroles can be chemoselectively reduced to furnish 3,4-dihydro-2H-pyrroles. chim.it

The Pd-catalyzed asymmetric intramolecular Heck reaction of pyrrole derivatives has also been developed, yielding diverse pyrroline derivatives in excellent yields and high enantioselectivity. acs.orgnih.gov This reaction demonstrates a wide substrate scope and proceeds under relatively mild conditions. nih.gov The first high-yielding route to arylated 2H-pyrroles was developed utilizing a palladium-catalyzed cross-coupling reaction of metalated 2,5-disubstituted pyrroles. nih.gov

The following table provides a summary of representative substrates and their corresponding yields in the palladium-catalyzed dearomative arylation of pyrroles to form spironaphthalene-1,2'-pyrrole derivatives.

| Substrate | Product | Yield (%) |

| N-(2-bromobenzyl)-2,5-dimethyl-1H-pyrrole | 2',5'-dimethylspiro[naphthalene-1,2'-pyrrole]-4(1H)-one | 75 |

| N-(2-bromo-5-methoxybenzyl)-2,5-dimethyl-1H-pyrrole | 6-methoxy-2',5'-dimethylspiro[naphthalene-1,2'-pyrrole]-4(1H)-one | 82 |

| Diethyl 2-((2-bromobenzyl)(2,5-dimethyl-1H-pyrrol-1-yl)methyl)malonate | Diethyl 2',5'-dimethyl-4-oxo-1,4-dihydronaphthalen-1-yl(2,5-dimethyl-1H-pyrrol-1-yl)malonate | 93 |

Data sourced from Wu, K.-J., Dai, L.-X., & You, S.-L. (2013). Palladium(0)-catalyzed intramolecular dearomative arylation of pyrroles. Chemical Communications, 49(77), 8620-8622. rsc.org

Transition Metal-Free Dearomatization Strategies

The dearomatization of aromatic N-heterocycles is a direct approach to producing saturated or partially saturated cyclic amines. nih.gov While many methods rely on transition metals, several metal-free strategies have been established, offering alternative pathways that avoid the cost and potential toxicity of metal catalysts.

One classic and effective transition metal-free method is the dissolving metal reduction, such as the Birch reduction or the Knorr-Rabe partial reduction of pyrroles. nih.govnih.gov While electron-rich pyrroles are often resistant to standard Birch reduction conditions, the use of zinc and acid provides an effective means to achieve partial reduction to 3-pyrrolines (2,5-dihydropyrroles) in reasonable yields. nih.govnih.gov A modified Knorr-Rabe reduction using zinc and hydrochloric acid has been successfully applied to the partial reduction of bicyclic α-ketopyrrole derivatives, yielding hexahydroindolizidines with high efficiency. nih.gov

More recent transition metal-free dearomatization techniques have emerged. These include photochemical approaches, such as the UV light-induced rearrangement of 1-aminopyridinium ylides, which can be generated in situ to produce novel 7-membered rings in a dearomative ring expansion. acs.orgnih.govchemrxiv.org Another novel strategy involves N-difluoromethylative dearomatization using inexpensive reagents like bromo(difluoro)acetic acid, a process that is scalable, tolerant of various functional groups, and proceeds at room temperature. figshare.comchemrxiv.org Furthermore, methods relying on the in situ release of highly electrophilic aminating agents from hydroxylamine (B1172632) precursors can induce C–N bond-forming dearomatization of phenols and C–H amination of aromatic systems without a metal catalyst. nih.govacs.org

| Strategy | Reagents/Conditions | Substrate Class | Product Type | Reference |

| Knorr-Rabe Reduction | Zinc, Hydrochloric Acid | Bicyclic α-ketopyrrole derivatives | Hexahydroindolizidines | nih.gov |

| Photochemical Rearrangement | UV light, In situ 1-aminopyridinium ylides | Pyridine derivatives | 1,2-Diazepines | acs.orgnih.gov |

| N-Difluoromethylation | Bromo(difluoro)acetic acid, K₂CO₃ | N-Heterocycles | N-CF₂H products with imine/ketone | figshare.comchemrxiv.org |

| C-N Bond Formation | O-Ts activated N-Boc hydroxylamines, TFA | Phenols, Naphthols | Spirocyclic heterocycles | nih.govacs.org |

Asymmetric Synthesis of Chiral Dihydro-2H-pyrrole Derivatives

The synthesis of chiral dihydro-2H-pyrrole derivatives is of paramount importance due to their role as precursors for valuable aza-heterocycles and biologically active proline analogues. rsc.orgnih.gov Various asymmetric strategies have been developed to control the stereochemistry of these scaffolds.

Enzymatic Approaches for Enantioselective Synthesis

Biocatalysis offers a powerful tool for asymmetric synthesis, as enzymes operate with high stereo- and regioselectivity under mild reaction conditions. pharmasalmanac.com Enzymatic reactions can achieve transformations that are difficult to replicate with traditional chemical methods. pharmasalmanac.com

A prominent example is the synthesis of enantiomerically pure 5-alkyl-2-methyl-3,4-dihydro-2H-pyrroles through an enzymatic transamination/cyclization cascade. nih.gov Starting from a 1,4-diketone like 2,5-undecadione, commercial transaminases (TAs) can be used to produce either the (S) or (R) enantiomer of the corresponding dihydropyrrole with excellent yields and enantiomeric excess (>99% ee). nih.gov This approach highlights the efficiency of enzymes in creating chiral centers with high fidelity. The use of either an S-selective or R-selective transaminase directly determines the absolute configuration of the final product. nih.gov

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| S-selective TA (ATA-251) | 2,5-Undecadione | (S)-5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole | >99% | nih.gov |

| R-selective TA (ATA-117) | 2,5-Undecadione | (R)-5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole | >99% | nih.gov |

Diastereoselective Routes to Substituted Dihydro-2H-pyrrole Carboxylic Acid Esters

Controlling the relative stereochemistry between multiple substituents is a significant challenge in synthesis. Diastereoselective routes to polysubstituted dihydro-2H-pyrrole carboxylic acid esters have been developed to address this.

A notable one-pot, metal-free approach allows for the synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.govresearchgate.net This three-step, four-transformation sequence starts from commercially available phenylsulfonylacetonitrile, various aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester. nih.gov The method is remarkable for creating three contiguous stereocenters in a single pot with good to high yields and excellent diastereoselectivity (dr >20:1). nih.gov The entire process is conducted in benign solvents like diethyl carbonate and 2-methyl tetrahydrofuran, highlighting its green chemistry credentials. nih.govresearchgate.net

Another powerful strategy involves the phase-transfer catalytic alkylation of tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate. rsc.orgresearchgate.net In the presence of chiral quaternary ammonium (B1175870) catalysts, various alkyl groups can be introduced with high enantioselectivity (up to 97% ee). rsc.orgresearchgate.net Subsequent diastereoselective reduction of the resulting alkylated products affords chiral 5-phenyl-2-alkylprolines, which are valuable as organocatalysts or as precursors to biologically active compounds. rsc.org

| Method | Key Reagents | Key Features | Diastereoselectivity/Enantioselectivity | Reference |

| One-Pot Amidine Synthesis | Phenylsulfonylacetonitrile, Aldehydes, Glycine ester | Metal-free, green solvents, one-pot | dr >20:1 | nih.govresearchgate.net |

| Phase-Transfer Catalysis | Chiral quaternary ammonium catalysts | Asymmetric alkylation | up to 97% ee | rsc.orgresearchgate.net |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The faster-reacting enantiomer is converted to a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.orguni-graz.at For this process to be effective, the difference in reaction rates should be significant. uni-graz.at

An innovative application of this principle is the kinetic resolution of racemic 3,4-dihydro-2H-pyrroles through asymmetric aromatization. researchgate.net Using a quinine-derived thiourea (B124793) organocatalyst, the planarization of one enantiomer of a densely functionalized 3,4-dihydro-2H-pyrrole occurs preferentially, leading to the formation of an enantioenriched 3-arylpyrrole product and the recovery of the unreacted, enantiomerically enriched (+)-3,4-dihydro-2H-pyrrole. researchgate.net This method can achieve high selectivity factors (up to 153), demonstrating its practical utility. researchgate.net

Another effective method involves the asymmetric ring-opening/cyclization of cyclopropyl (B3062369) ketones with primary amines, catalyzed by a chiral N,N'-dioxide/scandium(III) complex. nih.gov This reaction proceeds via a kinetic resolution process, affording chiral 2,3-dihydropyrroles in excellent yields and with high enantioselectivity (up to 97% ee). nih.gov

| Method | Catalyst System | Substrate Type | Outcome | Selectivity | Reference |

| Asymmetric Aromatization | Quinine-derived thiourea | Racemic 3,4-dihydro-2H-pyrroles | Enriched pyrrole product and recovered dihydropyrrole | s-factor up to 153 | researchgate.net |

| Ring-Opening/Cyclization | Chiral N,N'-dioxide/Sc(III) | Racemic 2-substituted cyclopropyl ketones | Chiral 2,3-dihydropyrroles | up to 97% ee | nih.gov |

Emerging Synthetic Pathways for Dihydro-2H-pyrrole Scaffolds

The field of heterocyclic synthesis is continually evolving, with new methods emerging that offer greater efficiency, broader substrate scope, and milder reaction conditions. Several novel pathways to dihydro-2H-pyrrole scaffolds have recently been reported.

Rhodium(I)-catalyzed intermolecular hydroacylation represents a modern, atom-economical approach. nih.gov The coupling of allylic amines with aldehydes, catalyzed by a Rh(I) complex with a small bite-angle diphosphine ligand, directly furnishes functionalized dihydropyrroles. nih.gov

Domino reactions provide an elegant route to complex molecules in a single operation. A Lewis acid-catalyzed domino ring-opening cyclization (DROC) of activated aziridines with alkynes has been described as a simple and efficient strategy for synthesizing a variety of dihydropyrroles in good to excellent yields. thieme-connect.com

Gold catalysis has also been employed in a direct 5-endo-dig cycloisomerization of chiral homopropargyl sulfonamides. researchgate.net This approach, which proceeds via an anti-Markovnikov addition, provides ready access to a range of enantioenriched 2,3-dihydropyrroles. researchgate.net

Finally, photocatalysis is an increasingly important tool in organic synthesis. A one-pot photocatalytic method has been reported for the generation of dehydroprolines (dihydropyrroles) from imines, which are formed via the simple condensation of aminocyclopropane carboxylates with a broad range of aldehydes. researchgate.net

| Pathway | Catalyst/Conditions | Key Transformation | Product Scope | Reference |

| Hydroacylation | Rhodium(I) with diphosphine ligand | Aldehyde + Allylic Amine | Functionalized dihydropyrroles | nih.gov |

| Domino Ring-Opening Cyclization | Lewis Acid | Aziridine + Alkyne | Substituted 2,3-dihydropyrroles | thieme-connect.com |

| Gold-Catalyzed Cycloisomerization | Gold Catalyst + Base | Intramolecular hydroamination of homopropargyl sulfonamides | Enantioenriched 2,3-dihydropyrroles | researchgate.net |

| Photocatalysis | Photocatalyst | Imines from aminocyclopropane carboxylates | Dehydroprolines | researchgate.net |

Mechanistic Investigations and Reactivity Profiles of Dihydro 2h Pyrrole Derivatives

Fundamental Reactivity Patterns of the 3,4-Dihydro-2H-pyrrole Ring System

The 3,4-dihydro-2H-pyrrole ring, also known as a 1-pyrroline (B1209420), is a key structural motif in many bioactive molecules and serves as a versatile intermediate in organic synthesis. researchgate.netnih.gov The fundamental reactivity of this system is characterized by the imine functionality (C=N bond), which is susceptible to nucleophilic attack, and the adjacent methylene groups, which can be involved in various cyclization and functionalization reactions.

Syntheses of 3,4-dihydro-2H-pyrroles are often achieved through catalytic protocols. One notable method involves the hydrogenative cyclization of nitro ketones, which are accessible from ketones, aldehydes, and nitroalkanes. nih.govnih.govresearchgate.net This approach is facilitated by highly active and selective nickel catalysts and demonstrates a broad substrate scope, allowing for diverse substitution patterns. nih.govnih.govresearchgate.netresearchgate.net For instance, the synthesis of various substituted 3,4-dihydro-2H-pyrroles has been achieved in good to excellent yields using a reusable nickel catalyst. nih.govresearchgate.net

The reactivity of the 3,4-dihydro-2H-pyrrole ring can be further understood through its participation in multicomponent reactions. An environmentally friendly, three-component, one-pot reaction in water has been developed for the synthesis of densely functionalized 2,3-dihydro-1H-pyrrol-2-ols. researchgate.net

Cycloaddition Chemistry Involving Dihydro-2H-pyrrole N-Oxides

3,4-Dihydro-2H-pyrrole N-oxides, which are cyclic nitrones, are of significant interest due to their chemical properties as 1,3-dipoles. oup.com They readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as thioketones and selenoketones. oup.comoup.com These reactions lead to the formation of five-membered heterocyclic rings, such as 1,4,2-oxathiazolidines. oup.comoup.com

The stability of the resulting cycloadducts can be influenced by substituents on the pyrrole (B145914) ring. For example, a diphenylphosphinoyl group at the C2 position has been shown to stabilize the cycloadducts formed from the reaction of 2-diphenylphosphinoyl-2-methyl-3,4-dihydro-2H-pyrrole N-oxide (DPhPMPO) with thioketones. oup.comoup.com Microwave irradiation can promote further reactions of these cycloadducts, as seen in the reaction of DPhPMPO with di-tert-butyl selenoketone, which yields a selenoamide, indicating that the cycloaddition also proceeds through a five-membered ring intermediate. oup.comoup.com

| Reactant 1 | Reactant 2 | Product | Notes |

| 2-diphenylphosphinoyl-2-methyl-3,4-dihydro-2H-pyrrole N-oxide (DPhPMPO) | Thioketones | 1,4,2-oxathiazolidines | Cycloadducts are stabilized by the diphenylphosphinoyl group. oup.comoup.com |

| 2,2-dimethyl-3,4-dihydro-2H-pyrrole N-oxide (DMPO) | Adamantane-2-thione | 1,4,2-oxathiazolidine derivative | An example of 1,3-cycloaddition with a thioketone. oup.com |

| DPhPMPO | Di-tert-butyl selenoketone | Selenoamide | Reaction proceeds under microwave irradiation. oup.comoup.com |

Oxidation, Reduction, and Functional Group Interconversion in Dihydro-2H-pyrroles

The 3,4-dihydro-2H-pyrrole ring system can undergo a variety of oxidation, reduction, and functional group interconversion reactions, highlighting its versatility as a synthetic intermediate.

Oxidation: Dihydro-2H-pyrroles can be oxidized to the corresponding aromatic pyrroles. acs.org For example, treatment of a 2,3-dihydropyrrole with manganese dioxide (MnO2) can yield the pyrrole. acs.org The oxidation of pyrroles themselves has been extensively studied and can lead to a variety of functionalized products, although it can sometimes be unpredictable. nih.gov Chemoenzymatic methods, such as the use of dehaloperoxidase-hemoglobin, have been employed for the controlled oxidation of pyrrole to 4-pyrrolin-2-one. rsc.org

Reduction: The imine functionality of 3,4-dihydro-2H-pyrroles can be reduced to the corresponding pyrrolidine (B122466). This can be achieved through various reducing agents. For instance, after the formation of a 2,3-dihydropyrrole, the addition of iodine and triethylsilane (TESH) can yield the pyrrolidine. acs.org The Birch reduction of electron-deficient pyrroles can also lead to pyrrolines, which can then undergo further reactions. rsc.org

Functional Group Interconversion: The substituents on the 3,4-dihydro-2H-pyrrole ring can be modified through various functional group interconversions. These transformations allow for the synthesis of a wide range of derivatives from a common intermediate. ub.edutus.ac.jpfiveable.mevanderbilt.edu For example, 3,4-dihydro-2H-pyrrole-2-carbonitriles are useful intermediates for the synthesis of fused pyrroles and 2,2'-bipyrroles. nih.govacs.org These compounds can undergo alkylation/annulation sequences to produce various heterocyclic structures. nih.gov

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2,3-Dihydropyrrole | MnO2 | Pyrrole | Oxidation acs.org |

| 2,3-Dihydropyrrole | I2, TESH | Pyrrolidine | Reduction acs.org |

| 3,4-Dihydro-2H-pyrrole-2-carbonitriles | α-bromo-ω-chloroalkanes, LDA | Fused pyrroles | Functional Group Interconversion/Annulation acs.org |

| Electron-deficient pyrroles | Birch Reduction reagents | Pyrrolines | Reduction rsc.org |

Isomerization and Rearrangement Processes within Dihydro-2H-pyrrole Structures

The 3,4-dihydro-2H-pyrrole scaffold and related structures can participate in various isomerization and rearrangement reactions, leading to diverse molecular architectures. These processes are often driven by factors such as ring strain, thermodynamics, and the presence of catalysts.

One notable transformation is the rearrangement of pyrrolines derived from the Birch reduction of electron-deficient pyrroles, which can undergo a radical ring-expansion to form substituted tetrahydropyridines. rsc.org This provides access to the synthetically important tetrahydropyridine motif.

Another relevant class of reactions is sigmatropic rearrangements. oup.comoup.com-Sigmatropic rearrangements, for example, are concerted processes that proceed through a five-membered transition state. st-andrews.ac.uk These rearrangements can be highly stereospecific and are utilized in the synthesis of complex molecules. st-andrews.ac.ukacs.orgwikipedia.org While not directly involving the dihydro-2H-pyrrole ring itself, the principles of these rearrangements are applicable to allylic systems that can be appended to or derived from the pyrroline (B1223166) core.

Isomerization processes can also lead to the formation of different heterocyclic systems. For instance, the isomerization of 2H-azirines, which can be considered strained precursors, can lead to the formation of pyrroles and other heterocycles. mdpi.com

Stereochemical Aspects Governing Dihydro-2H-pyrrole Reactions

The stereochemistry of reactions involving the 3,4-dihydro-2H-pyrrole ring is a crucial aspect, particularly in the synthesis of chiral molecules. The stereochemical outcome of these reactions is often dictated by the reaction mechanism and the nature of the reactants and catalysts.

In oup.comoup.com-sigmatropic rearrangements, the stereochemistry of the newly formed C-C bond can be predicted from the five-membered ring transition state. wikipedia.org Generally, an E-alkene will favor the formation of an anti product, while a Z-alkene will favor the syn product. wikipedia.org This high degree of stereocontrol makes these reactions valuable in asymmetric synthesis. st-andrews.ac.uk

The stereoselectivity of other reactions, such as the double reductive alkylation of pyrroles to form cis-3,4-disubstituted pyrrolidines, has also been demonstrated. rsc.org Furthermore, the enantiomeric discrimination of chiral 1-pyrrolines, such as 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole, has been achieved using techniques like capillary electrophoresis with a chiral selector. nih.gov This highlights the importance of stereochemistry in the biological activity and analysis of these compounds.

| Reaction Type | Stereochemical Feature | Influencing Factors |

| oup.comoup.com-Sigmatropic Rearrangement | High stereoselectivity at the newly formed double bond and C-C bond. wikipedia.org | Geometry of the starting alkene (E/Z) and the nature of substituents. wikipedia.org |

| Double Reductive Alkylation of Pyrroles | Formation of cis-3,4-disubstituted pyrrolidines. rsc.org | Reaction conditions and substrate structure. |

| Enzymatic Transamination/Cyclization | Enantiomerically enriched pyrrolines. nih.gov | Selectivity of the transaminase enzyme. nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of 5 Butyl 3,4 Dihydro 2h Pyrrole and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 5-Butyl-3,4-dihydro-2H-pyrrole, a combination of 1D (¹H, ¹³C) and 2D NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR for Structural Connectivity and Stereochemistry

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. For the 3,4-dihydro-2H-pyrrole ring system, the protons on the sp³-hybridized carbons (C3 and C4) and the α-carbon of the substituent (C2) exhibit characteristic chemical shifts and coupling patterns.

In a typical ¹H NMR spectrum of a 5-alkyl-3,4-dihydro-2H-pyrrole, the protons on the carbon adjacent to the imine nitrogen (C2) are expected to be deshielded and appear as a triplet around 3.70 ppm. researchgate.net The protons at the C3 position, adjacent to the C=N double bond, typically resonate as a triplet between 2.43-2.48 ppm. researchgate.net The protons at the C4 position usually appear as a multiplet in the range of 1.54-1.78 ppm. researchgate.net

For this compound, the butyl group introduces additional signals. The methylene protons of the butyl chain will appear at progressively higher fields (lower ppm values) as their distance from the electron-withdrawing imine group increases. The terminal methyl group will be the most shielded, appearing as a triplet around 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (ring CH₂) | ~3.70 | t | 2H |

| H-3 (ring CH₂) | ~2.45 | t | 2H |

| H-4 (ring CH₂) | ~1.70 | quintet | 2H |

| H-1' (butyl CH₂) | ~2.20 | t | 2H |

| H-2' (butyl CH₂) | ~1.40 | sextet | 2H |

| H-3' (butyl CH₂) | ~1.35 | sextet | 2H |

| H-4' (butyl CH₃) | ~0.90 | t | 3H |

Carbon (¹³C) NMR for Backbone Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The most characteristic signal in the ¹³C NMR spectrum of this compound is the imine carbon (C5), which is significantly deshielded and appears far downfield. For the parent 1-pyrroline (B1209420), this carbon resonates at approximately 166.5 ppm. researchgate.net The presence of the butyl substituent at C5 would likely shift this resonance slightly.

The sp³-hybridized carbons of the pyrroline (B1223166) ring appear at higher fields. C2, being attached to the electronegative nitrogen, is found around 60.7 ppm in the parent compound. researchgate.net C3 and C4 are expected at approximately 36.4 ppm and 20.2 ppm, respectively. researchgate.net The carbon atoms of the butyl chain will have chemical shifts typical for alkanes, generally appearing in the 14-35 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-5 (C=N) | ~170 |

| C-2 (ring CH₂) | ~61 |

| C-3 (ring CH₂) | ~36 |

| C-4 (ring CH₂) | ~20 |

| C-1' (butyl CH₂) | ~35 |

| C-2' (butyl CH₂) | ~28 |

| C-3' (butyl CH₂) | ~22 |

| C-4' (butyl CH₃) | ~14 |

Two-Dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in more complex analogues, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity within the pyrroline ring and the butyl chain. For instance, a cross-peak between the signals at ~3.70 ppm (H-2) and ~1.70 ppm (H-4) would confirm their geminal coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the carbon signal at ~61 ppm would show a correlation to the proton signal at ~3.70 ppm, confirming the C2-H2 assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition and molecular formula.

For this compound (C₈H₁₅N), the expected exact mass can be calculated.

Molecular Formula: C₈H₁₅N

Calculated Monoisotopic Mass: 125.1204 Da

The observation of a molecular ion peak [M+H]⁺ at m/z 126.1283 in an HRMS analysis would confirm this molecular formula. This technique provides definitive proof of the structural formulas by detecting signals for the molecular ion (M•+) and the emergence of secondary fragmentation signals. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key functional group in this compound is the cyclic imine (C=N).

The characteristic absorption for the C=N stretching vibration of an imine typically appears in the region of 1690-1630 cm⁻¹. researchgate.net For cyclic imines, this band is often observed around 1600 cm⁻¹. researchgate.net The spectrum would also show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the ring and the butyl chain, which typically appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). researchgate.net The absence of a broad N-H stretching band around 3300 cm⁻¹ would confirm the trisubstituted nature of the imine nitrogen.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=N (Imine) | Stretch | 1650 - 1600 |

| C-H (sp³) | Stretch | 2950 - 2850 |

| CH₂ | Bend | ~1465 |

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule, providing definitive information on bond lengths, bond angles, and stereochemistry. nih.gov To perform this analysis, the compound must first be grown into a single, high-quality crystal.

If a suitable crystal of this compound or a solid derivative could be obtained, X-ray diffraction analysis would yield an electron density map from which the exact position of each atom can be determined. This would unambiguously confirm the five-membered ring structure, the position of the double bond, the connectivity of the butyl group, and the conformation of the molecule in the solid state. This method is the primary way to determine the absolute configuration of a molecule. nih.gov While often challenging for relatively simple, non-chiral oils, crystallographic analysis of a solid salt or a co-crystal could provide this ultimate level of structural proof.

Chromatographic and Electrophoretic Methods for Chiral Separation

The enantioselective separation of this compound and its analogues is crucial for determining enantiomeric purity, assigning absolute configurations, and studying the stereoselective synthesis and bioactivity of these compounds. Both chromatographic and electrophoretic techniques have proven effective for the chiral resolution of structurally related cyclic imines and chiral amines.

High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) are the primary methods employed for the enantioseparation of these compounds. The success of these separations largely depends on the selection of a suitable chiral selector, which can be either a chiral stationary phase (CSP) in chromatography or a chiral additive in the mobile phase or background electrolyte.

Chromatographic Methods

Chromatographic techniques, particularly HPLC and SFC, are powerful tools for the direct chiral separation of pyrroline derivatives and their precursors. The use of polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases is common.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including those with amine functionalities. researchgate.netnih.govresearchgate.net The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. researchgate.netresearchgate.net For instance, the enantiomers of novel anti-inflammatory pyrrole (B145914) derivatives have been successfully resolved using a Chiralpak IA stationary phase, which is an amylose-based CSP. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. researchgate.net

Supercritical fluid chromatography (SFC) has emerged as a preferred method for chiral separations due to its speed, efficiency, and use of environmentally benign supercritical carbon dioxide as the main mobile phase component. researchgate.net Chiral SFC with polysaccharide-based CSPs has been effectively used for the enantioseparation of chiral amines after derivatization. researchgate.net Derivatization can enhance detectability and improve the interaction with the CSP, leading to better resolution. researchgate.net

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, constitute another important class of chiral selectors for HPLC. wordpress.comsemanticscholar.org These selectors possess multiple stereogenic centers and functional groups that can interact with enantiomers through various mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation. semanticscholar.org Their multi-modal nature allows for successful separations in normal-phase, reversed-phase, and polar organic modes. wordpress.com

The following table summarizes typical chromatographic conditions used for the chiral separation of compounds analogous to this compound.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Compound Class | Reference |

| HPLC | Chiralpak IA (amylose-based) | Not specified | Novel anti-inflammatory pyrrole derivatives | nih.gov |

| HPLC | Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) | Not specified | Chiral amines | researchgate.net |

| HPLC | Amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | Not specified | Chiral amines | researchgate.net |

| SFC | Polysaccharide-based | CO2 / alcohol mixtures | Derivatized chiral amines | researchgate.net |

Electrophoretic Methods

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the enantiomeric discrimination of 2,5-dialkyl-1-pyrrolines, which are structurally similar to this compound. nih.gov In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). nih.govnih.gov

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. nih.govnih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with guest molecules. nih.gov The differential interaction and binding affinity between the enantiomers and the CD cavity lead to different migration times and, thus, separation. nih.gov

A notable example is the enantioseparation of 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole using sulfobutylether-β-cyclodextrin (SBE-β-CD) as the chiral selector in the BGE. nih.gov This method achieved baseline separation of the enantiomers, allowing for the determination of enantiomeric excess and the assignment of absolute configuration. nih.gov The rationale for the separation was supported by docking simulations, which indicated a higher affinity of the (S)-enantiomer for the SBE-β-CD selector. nih.gov

The following table details the electrophoretic conditions used for the chiral separation of a 5-alkyl-3,4-dihydro-2H-pyrrole analogue.

| Technique | Chiral Selector | Background Electrolyte (BGE) | Separation Voltage | Detection | Compound | Reference |

| Capillary Electrophoresis (CE) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Not specified | -20 kV | UV at 210 nm | 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole | nih.gov |

Computational and Theoretical Studies on the Electronic and Structural Properties of Dihydro 2h Pyrrole Compounds

Quantum Chemical Calculations (e.g., DFT) for Geometrical and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the geometric and electronic structures of dihydro-2H-pyrrole compounds. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

Geometrical Structure Analysis: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a molecule like 5-Butyl-3,4-dihydro-2H-pyrrole, these calculations can predict key structural parameters. The pyrroline (B1223166) ring in 3,4-dihydro-2H-pyrroles is not planar, and DFT can elucidate the preferred conformation, such as an "envelope" or "twisted" form, by calculating the energy of different arrangements. The butyl substituent at the C5 position can also adopt various conformations, and DFT helps identify the lowest energy state. Theoretical calculations for related heterocyclic systems have shown excellent correlation with experimental data obtained from techniques like X-ray crystallography nih.govmdpi.com.

Electronic Structure Analysis: The electronic properties of a molecule govern its reactivity. DFT is used to calculate the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity scispace.com.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack) scispace.com. For this compound, the nitrogen atom's lone pair and the C=N double bond are expected to be key sites of reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=N Bond Length | The length of the double bond within the imine functional group. | ~1.28 - 1.30 Å |

| N-C5 Bond Length | The length of the single bond between the nitrogen and the adjacent sp3 carbon. | ~1.47 - 1.49 Å |

| C3-C4 Bond Length | The length of the single bond in the saturated part of the ring. | ~1.53 - 1.55 Å |

| C2-N-C5 Bond Angle | The angle around the nitrogen atom within the ring. | ~108° - 110° |

| Ring Puckering | Describes the non-planarity of the five-membered ring. | Envelope or Twist Conformation |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule's bonds in its optimized geometry. These calculations can predict the position and intensity of absorption bands corresponding to specific vibrational modes, such as C-H stretching, C=N stretching, and ring vibrations. Comparing theoretical spectra with experimental ones helps in assigning observed peaks to specific molecular motions nih.govscispace.com. For instance, the characteristic C=N stretch of the imine in this compound can be computationally predicted to aid in its experimental identification. Studies on related cyclic amines have demonstrated the utility of comparing experimental and theoretical spectra to understand molecular structure and conformation dtic.mil.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a powerful application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus nih.gov. These values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (TMS). These predictions are highly useful for assigning signals in complex experimental spectra and for distinguishing between different isomers or conformers pearson.comresearchgate.net.

| Spectroscopic Feature | Description | Predicted Value (cm⁻¹ for IR, ppm for NMR) | Expected Experimental Region |

|---|---|---|---|

| IR: C=N Stretch | Vibration of the imine double bond. | ~1650 - 1670 cm⁻¹ | 1640 - 1690 cm⁻¹ |

| IR: C-H Stretch (Butyl) | Stretching of sp³ C-H bonds. | ~2870 - 2960 cm⁻¹ | 2850 - 2960 cm⁻¹ |

| ¹H NMR: H at C2 | Proton adjacent to the imine nitrogen. | ~3.8 - 4.2 ppm | Varies with solvent and structure |

| ¹³C NMR: C=N Carbon | Carbon atom of the imine group. | ~170 - 180 ppm | Varies with substitution |

Mechanistic Insights from Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed, step-by-step understanding of how a reaction proceeds nih.govmit.edu.

For dihydro-2H-pyrrole systems, computational modeling can provide insights into various reactions, including:

Synthesis: Modeling the reaction pathways for the synthesis of 3,4-dihydro-2H-pyrroles, such as the cyclization of nitro ketones, can help optimize reaction conditions and understand the role of catalysts nih.govnih.gov.

Reactivity: The reactivity of the imine functional group can be explored. For example, the mechanism of reduction (hydrogenation) to form the corresponding pyrrolidine (B122466) or the pathway of cycloaddition reactions can be modeled to understand stereochemical outcomes and activation barriers.

Degradation: Computational studies on related compounds like pyrrole (B145914) have been used to understand degradation pathways under specific conditions, such as pyrolysis or oxidation, which can be extended to its dihydro derivatives acs.orgresearchgate.net.

These studies typically involve locating the transition state structure for each step of the reaction and calculating the activation energy, which determines the reaction rate nih.gov. This information is crucial for predicting reaction feasibility and for designing more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, considering their interactions with other molecules, such as solvents or other reactants.

Conformational Analysis: MD simulations can explore the conformational landscape of flexible molecules like this compound. The butyl chain can adopt numerous orientations, and the pyrroline ring itself has flexibility. MD simulations track the atomic motions over time, revealing the most populated conformations and the energy barriers between them nih.gov. This is particularly important for understanding how the molecule's shape influences its biological activity or physical properties.

Intermolecular Interactions: MD is also essential for studying non-covalent interactions. Simulations of this compound in a solvent (e.g., water or an organic solvent) can reveal details about solvation shells and hydrogen bonding. Furthermore, MD can model how multiple molecules of the compound interact with each other, providing insights into aggregation, which is relevant for understanding the properties of the substance in a condensed phase rsc.orgchemrxiv.org. In the context of drug design, MD simulations are used to model the binding of a molecule to a biological target, like an enzyme, helping to understand the binding mode and affinity mdpi.com.

Aromaticity and Stability Assessments of Pyrroline Ring Systems

Aromaticity: Aromaticity is a key concept in chemistry that confers significant stability to cyclic, planar, and fully conjugated molecules with 4n+2 π-electrons uobaghdad.edu.iq. The parent compound, pyrrole, is aromatic because the nitrogen's lone pair of electrons participates in the π-system, resulting in a total of 6 π-electrons pharmaguideline.comwikipedia.orglibretexts.org. However, the 3,4-dihydro-2H-pyrrole (or 1-pyrroline) ring system is not aromatic . The presence of two sp³-hybridized carbon atoms (C3 and C4) breaks the continuous conjugation required for aromaticity. The system contains an isolated C=N double bond.

Stability Assessments: While not aromatic, the relative thermodynamic stability of this compound can be assessed computationally. DFT calculations can be used to compute the total electronic energy of different isomers. For example, the relative stabilities of the three possible pyrroline isomers (1-pyrroline, 2-pyrroline, and 3-pyrroline) can be compared. Computational studies on different pyrrole tautomers have shown that 1H-pyrrole is significantly more stable than the non-aromatic 2H- or 3H-pyrroles, highlighting the large energy penalty for breaking aromaticity chim.it. For substituted pyrrolines, calculations can determine the most stable position for the butyl group and the relative energies of different conformers, providing insight into the compound's thermodynamic landscape.

| Compound | Aromaticity | Calculated Relative Energy (kJ/mol) | Comment |

|---|---|---|---|

| Pyrrole (1H-Pyrrole) | Aromatic | 0 (Reference) | Highly stabilized by aromaticity. chim.it |

| 2H-Pyrrole | Non-aromatic | ~ +54 chim.it | Significantly less stable due to loss of aromaticity. |

| 3,4-dihydro-2H-pyrrole (1-Pyrroline) | Non-aromatic | N/A (Varies with method) | Contains a stable endocyclic imine bond. |

| 2,3-dihydro-1H-pyrrole (2-Pyrroline) | Non-aromatic | N/A (Varies with method) | Contains an enamine moiety; generally less stable than the corresponding imine. |

Non Biomedical Applications of Dihydro 2h Pyrrole Scaffolds in Chemical Science and Technology

5-Butyl-3,4-dihydro-2H-pyrrole as a Synthetic Intermediate for Advanced Organic Molecules

This compound serves as a valuable synthetic intermediate for the construction of more complex organic molecules. Its cyclic imine functionality provides a reactive handle for a variety of chemical transformations. The synthesis of the broader class of 5-alkyl-3,4-dihydro-2H-pyrroles can be achieved through several methods, including the nickel-catalyzed hydrogenative cyclization of nitro ketones, which are themselves accessible from readily available ketones, aldehydes, and nitroalkanes. rsc.orgthieme-connect.comnih.govnih.govresearchgate.netresearchgate.net Another notable method involves the iodide ion-induced ring expansion of N-vinyl aziridines, which allows for the introduction of various alkyl, aryl, or heteroaryl substituents at the 5-position. figshare.comrsc.org

Once formed, the 5-butyl-substituted dihydro-2H-pyrrole can undergo a range of reactions. For instance, the imine bond can be reduced to form the corresponding pyrrolidine (B122466), a common structural motif in many natural products and pharmaceuticals. Alternatively, the dihydro-2H-pyrrole ring can be oxidized to the corresponding aromatic pyrrole (B145914), providing access to a different class of compounds with distinct properties and applications. nih.govacs.org The presence of the butyl group can influence the solubility and reactivity of the molecule, making it a useful building block for creating libraries of compounds with varied lipophilicity for screening in different applications.

Table 1: Synthetic Routes to 5-Substituted-3,4-dihydro-2H-pyrroles

| Method | Starting Materials | Key Features |

| Nickel-Catalyzed Hydrogenative Cyclization | Ketones, Aldehydes, Nitroalkanes | Utilizes earth-abundant metal catalyst; broad substrate scope. rsc.orgthieme-connect.comnih.govnih.govresearchgate.netresearchgate.net |

| Aziridine Ring Expansion | N-vinyl aziridines | Mild reaction conditions; allows for diverse substituents at the 5-position. figshare.comrsc.org |

| Cyclocondensation | Enones, Aminoacetonitriles | Forms 3,4-dihydro-2H-pyrrole-2-carbonitriles as intermediates. nih.gov |

Role of Dihydro-2H-pyrroles in the Synthesis of Diverse Heterocyclic Systems

The dihydro-2H-pyrrole scaffold is a key precursor for the synthesis of a wide array of more complex heterocyclic systems, including various fused-ring structures. Specifically, 3,4-dihydro-2H-pyrrole-2-carbonitriles have been demonstrated as versatile intermediates in one-pot procedures to construct a variety of pyrrole-containing heterocycles. figshare.comnih.govacs.org These reactions often proceed through an alkylation/annulation sequence.

For example, these intermediates can be used to synthesize:

5,6,7,8-Tetrahydroindolizines

2,3-dihydro-1H-pyrrolizines

6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepines figshare.comnih.govacs.org

Furthermore, oxidative coupling reactions of 3,4-dihydro-2H-pyrrole-2-carbonitriles using copper(II) salts can yield 2,2′-bipyrroles and 5,5′-bis(5-cyano-1-pyrrolines), depending on the specific reaction conditions. figshare.comnih.govacs.org The ability to readily access these diverse and complex heterocyclic frameworks from simple dihydro-2H-pyrrole precursors highlights their importance in synthetic chemistry. The presence of a 5-butyl group would be expected to be carried through these synthetic sequences, allowing for the creation of novel substituted heterocyclic systems with potentially unique properties.

Utility in Material Science and Polymer Chemistry

While the direct application of this compound in material science and polymer chemistry is not extensively documented, the related aromatic pyrrole scaffold is a cornerstone in the field of conducting polymers. Polypyrrole (PPy) is a well-known organic conducting polymer with applications in electronics, sensors, and biomedical devices. researchgate.net Dihydro-2H-pyrroles can serve as precursors to pyrroles, which can then be polymerized. nih.govacs.org

More directly, the dihydro-2H-pyrrole ring could potentially be incorporated into polymer backbones or as pendant groups to impart specific properties. For instance, polymers containing the dihydro-2H-pyrrole moiety could be designed to undergo post-polymerization modifications at the imine functionality. Recent research has explored the synthesis of conjugated polymers based on pyrrole derivatives, such as those containing thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide units, for applications in high-performance thin-film transistors. rsc.orgrsc.org Although these examples utilize the pyrrole or pyrrole-dione core, they demonstrate the potential for nitrogen-containing five-membered rings in advanced materials. The introduction of a butyl group on a dihydro-2H-pyrrole monomer could enhance the solubility and processability of resulting polymers.

Application as Chiral Ligands or Catalysts in Asymmetric Transformations

The development of chiral ligands and organocatalysts is a crucial area of research for enabling enantioselective synthesis. While specific examples of this compound as a chiral ligand or catalyst are not prominent in the literature, the closely related chiral pyrrolidine scaffold is a well-established and highly effective organocatalyst. rsc.orgnih.govorganic-chemistry.org Chiral pyrrolidines are known to catalyze a variety of asymmetric reactions, including Michael additions, with high yields and enantioselectivities. rsc.org

Given that 5-substituted-3,4-dihydro-2H-pyrroles can be readily reduced to the corresponding pyrrolidines, they represent valuable precursors for the synthesis of novel chiral organocatalysts. The butyl group at the 5-position could influence the steric environment around the catalytic center, potentially leading to different or improved selectivity in asymmetric transformations compared to existing catalysts. The synthesis of chiral pyrrole-containing systems is an active area of research, with strategies focusing on creating pyrroles with chiral substituents or within axially chiral frameworks. nih.govrsc.org This suggests a promising avenue for the future development of chiral dihydro-2H-pyrrole-based catalysts.

Potential in Agrochemical Development

The pyrrole moiety is present in a number of commercially successful agrochemicals, including the fungicide fludioxonil and the insecticide/acaricide chlorfenapyr. nih.gov This demonstrates the utility of the pyrrole scaffold in developing new crop protection agents. While the direct application of this compound in agrochemicals is not yet established, its role as a precursor to substituted pyrroles and other heterocyclic systems makes it a compound of interest in this field.

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The versatility of the dihydro-2H-pyrrole ring as a synthetic intermediate allows for the creation of diverse molecular architectures. The introduction of a butyl group can increase the lipophilicity of a molecule, which can be a desirable trait for agrochemicals as it can improve their ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. Therefore, this compound and its derivatives represent a potential starting point for the discovery of new and effective agrochemicals.

Future Perspectives and Emerging Research Avenues for 5 Butyl 3,4 Dihydro 2h Pyrrole Chemistry

Innovations in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and resource-efficient methods for the synthesis of 5-Butyl-3,4-dihydro-2H-pyrrole is a key area for future research. Current trends in organic synthesis emphasize the principles of green chemistry, which are likely to shape the future production of this compound.

Catalytic Systems: The use of transition metal catalysts has been instrumental in the synthesis of related dihydropyrrole structures. Future investigations could focus on employing earth-abundant and non-toxic metals like iron, copper, and nickel as catalysts for the cyclization reactions that form the dihydropyrrole ring. For instance, nickel-catalyzed hydrogenative cyclization of nitro ketones has proven effective for synthesizing various 3,4-dihydro-2H-pyrroles. nih.gov The application of such methods to precursors of this compound could offer a highly efficient and selective route.

Green Solvents and Conditions: A significant push towards sustainability involves minimizing or eliminating the use of hazardous organic solvents. Research into performing the synthesis of this compound in greener alternatives such as water, supercritical carbon dioxide (sc-CO2), or under solvent-free conditions is a promising avenue. The autocatalytic synthesis of imines in sc-CO2, where the solvent also acts as a promoter, exemplifies such an innovative approach that could be adapted for cyclic imines. nih.gov

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are inherently atom-economical. Designing MCRs for the one-pot synthesis of this compound from simple, readily available precursors would be a significant advancement in efficiency and sustainability.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Earth-Abundant Metal Catalysis | Utilizes inexpensive and less toxic metals (e.g., Ni, Cu, Fe). | Reduced cost, lower environmental impact, high activity and selectivity. nih.gov |

| Supercritical CO2 Synthesis | Uses non-toxic, non-flammable sc-CO2 as both solvent and promoter. | Eliminates hazardous solvents, potential for autocatalysis, easy product separation. nih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single operation. | High atom economy, reduced waste, operational simplicity. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with heating or mechanochemistry. | Eliminates solvent waste, can lead to faster reaction times and higher yields. |

Precision Control over Stereochemistry in Dihydro-2H-pyrrole Synthesis

The synthesis of this compound presents the opportunity to create a chiral center at the C5 position. The ability to control the stereochemistry at this position is crucial for potential applications in areas such as asymmetric catalysis and the synthesis of bioactive molecules.

Asymmetric Catalysis: The development of chiral catalysts that can induce enantioselectivity in the formation of the dihydropyrrole ring is a primary goal. This could involve the use of chiral metal complexes or organocatalysts. For example, chiral N,N'-dioxide/scandium(III) complexes have been successfully used in the asymmetric ring-opening/cyclization of cyclopropyl (B3062369) ketones to afford enantioenriched 2,3-dihydropyrroles. nih.gov Adapting such catalytic systems to substrates that would yield this compound is a logical next step.

Biocatalysis: Enzymes, such as imine reductases (IREDs), offer a highly selective and environmentally friendly approach to the asymmetric synthesis of chiral amines from imines. The enantioselective reduction of 2-substituted cyclic imines to the corresponding chiral pyrrolidines has been demonstrated using IREDs. acs.org Future research could explore the use of engineered enzymes for the asymmetric synthesis of this compound or its chiral precursors. A study on the enzymatic transamination/cyclization of 2,5-undecadione has already produced the related compound 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole with high enantiomeric excess. mdpi.com

Substrate and Reagent Control: Diastereoselective syntheses, where the stereochemistry of the starting materials dictates the stereochemical outcome of the reaction, will also be important. The use of chiral auxiliaries or starting with enantiomerically pure precursors are established strategies that can be applied to control the stereochemistry of this compound.

| Stereocontrol Strategy | Mechanism | Potential for this compound |

| Chiral Metal Catalysis | A chiral ligand coordinates to a metal center, creating a chiral environment for the reaction. | High enantioselectivity in cyclization reactions. |

| Organocatalysis | Small organic molecules act as chiral catalysts. | Metal-free, often milder reaction conditions. |

| Biocatalysis (e.g., IREDs) | Enzymes catalyze stereoselective transformations. | High enantioselectivity, green reaction conditions (aqueous media). acs.org |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products as starting materials. | Access to specific stereoisomers based on the chosen starting material. |

Deepening Mechanistic Understanding through Advanced Analytical and Computational Tools

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing more efficient synthetic routes. A combination of advanced analytical techniques and computational chemistry will be pivotal in achieving this.

In Situ Spectroscopic Analysis: Techniques such as ReactIR (in-situ infrared spectroscopy) and NMR spectroscopy can be used to monitor the progress of reactions in real-time. This allows for the identification of reaction intermediates and the determination of reaction kinetics, providing valuable insights into the reaction pathway.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing transient intermediates in catalytic cycles. This can help to elucidate the role of the catalyst and the nature of the species involved in bond-forming steps.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcome of reactions. Such computational studies can guide experimental design and lead to a more rational development of new synthetic methods for this compound. For instance, DFT has been used to rationalize the selectivity of amine additions to α,β-unsaturated aldehydes and ketones, which can be precursors to cyclic imines.

Broadening Non-Biomedical Applications and Industrial Relevance

While the biomedical applications of pyrrolidine-containing compounds are well-documented, the non-biomedical applications of this compound remain largely unexplored. Future research should aim to identify and develop its potential in materials science, agrochemicals, and as a versatile synthetic intermediate.

Polymer Chemistry: Cyclic imines can undergo ring-opening polymerization to produce polyamines, a class of polymers with a wide range of potential applications, including CO2 capture and drug delivery. ua.edu Investigating the polymerization of this compound could lead to the development of novel polymers with unique properties conferred by the butyl side chain.

Agrochemicals: The search for new and effective agrochemicals is a continuous effort. The pyrrolidine (B122466) ring is a feature in some existing agrochemicals. The specific substitution pattern of this compound could impart desirable properties, such as enhanced lipophilicity, which is crucial for the translocation of insecticides across the waxy surfaces of insects. nih.gov Screening this compound and its derivatives for herbicidal, fungicidal, or insecticidal activity is a worthwhile pursuit.

Synthetic Intermediate: this compound can serve as a valuable building block in organic synthesis. The imine functionality can be readily transformed into an amine, and the double bond can be functionalized in various ways. A novel synthetic methodology has been developed for diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates, which are noted as useful synthetic intermediates for a variety of pyrroline (B1223166) and pyrrolidine derivatives. nih.gov This highlights the potential of 5-substituted dihydropyrroles as versatile precursors for more complex molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Butyl-3,4-dihydro-2H-pyrrole, and how can reaction conditions be optimized for higher yields?